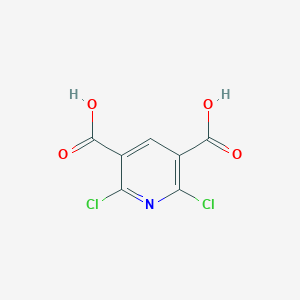

2,6-Dichloropyridine-3,5-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichloropyridine-3,5-dicarboxylic acid is an organic compound with the molecular formula C7H3Cl2NO4 and a molecular weight of 236.01 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and two carboxylic acid groups at the 3 and 5 positions. This compound is a white solid and is one of the many derivatives of pyridine that are used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyridine-3,5-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the direct chlorination of pyridine-3,5-dicarboxylic acid using chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The chlorination reaction is carefully monitored to prevent over-chlorination and formation of unwanted by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichloropyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding acid chlorides or reduced to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions with arylboronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.

Oxidation Reactions: Reagents like thionyl chloride or phosphorus pentachloride are used for oxidation.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed:

Substitution Products: Amino or thio derivatives of the original compound.

Oxidation Products: Acid chlorides or esters.

Coupling Products: Biaryl compounds with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloropyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dichloropyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid groups allow the compound to form strong hydrogen bonds and coordinate with metal ions. This makes it an effective ligand in metal-organic frameworks and a potent inhibitor of certain enzymes. The pathways involved include the formation of stable complexes with metal ions and the inhibition of enzyme activity through competitive binding.

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloropyridine: A simpler derivative with only chlorine atoms at the 2 and 6 positions.

2,5-Dichloropyridine: Another isomer with chlorine atoms at the 2 and 5 positions.

Pyridine-3,5-dicarboxylic acid: A derivative with carboxylic acid groups at the 3 and 5 positions but no chlorine atoms.

Uniqueness: 2,6-Dichloropyridine-3,5-dicarboxylic acid is unique due to the presence of both chlorine atoms and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Biologische Aktivität

2,6-Dichloropyridine-3,5-dicarboxylic acid is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and two carboxylic acid groups at positions 3 and 5. This unique structure imparts distinctive chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Chemical Formula | C8H4Cl2O4 |

| Molecular Weight | 223.02 g/mol |

| Appearance | White to light yellow crystalline solid |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to act as an enzyme inhibitor, particularly in the context of metal-dependent enzymes. Its carboxylic acid groups can form strong hydrogen bonds and coordinate with metal ions, enhancing its inhibitory potential.

- Metal Complex Formation : It serves as a ligand in the development of metal-organic frameworks (MOFs), which are utilized in catalysis and drug delivery systems.

Biological Activities

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, studies have shown that it can enhance the efficacy of existing antibiotics by acting as a co-adjuvant agent against resistant strains .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It has been noted to suppress the activity of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response, thus potentially reducing inflammation-related symptoms .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of New Delhi metallo-β-lactamase (NDM-1), a critical enzyme contributing to antibiotic resistance. The compound was able to restore the efficacy of meropenem against NDM-1-producing Enterobacteriaceae isolates by reducing the minimum inhibitory concentration (MIC) significantly .

Case Study 2: Antimicrobial Synergy

In a clinical evaluation involving multi-drug resistant bacterial strains, the compound was tested in combination with various antibiotics. Results indicated that it could reduce the MIC of several antibiotics by up to four-fold when used concurrently, showcasing its potential as a synergistic agent in treating resistant infections .

Research Findings Summary

Recent studies have focused on the structure-activity relationships (SARs) associated with this compound:

- Compounds similar to this compound have shown varied biological activities based on their substituents and structural modifications.

- The presence of electron-withdrawing groups like chlorine enhances its reactivity and biological efficacy compared to non-substituted analogs .

| Compound | Biological Activity |

|---|---|

| This compound | Enzyme inhibitor; antimicrobial; anti-inflammatory |

| Pyridine-2,6-dithiocarboxylic acid | NDM-1 inhibitor; enhances antibiotic efficacy |

| Dipicolinic acid | Known for heat resistance; lacks chlorination |

Eigenschaften

IUPAC Name |

2,6-dichloropyridine-3,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-2(6(11)12)1-3(7(13)14)5(9)10-4/h1H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJMUXYEEVSJQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1C(=O)O)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.